molecular formula C9H14N2O2 B061990 Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI) CAS No. 178419-46-0

Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)

Cat. No. B061990
M. Wt: 182.22 g/mol
InChI Key: TYAGAVRSOFABFO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI), commonly known as spirooxazolidinone, is a heterocyclic organic compound that has attracted considerable attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of spirooxazolidinone is not fully understood, but it is believed to involve inhibition of bacterial protein synthesis. Spirooxazolidinone has been shown to bind to the bacterial ribosome in a manner similar to that of other antibiotics, such as linezolid. However, spirooxazolidinone has a unique binding mode that allows it to interact with both the peptidyl transferase center and the nascent peptide exit tunnel of the ribosome.

Biochemical And Physiological Effects

In addition to its antibacterial activity, spirooxazolidinone has been shown to have a range of other biochemical and physiological effects. For example, spirooxazolidinone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory activity and to modulate the immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of spirooxazolidinone is its broad-spectrum antibacterial activity, which makes it a promising candidate for the development of new antibiotics. However, spirooxazolidinone also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity.

Future Directions

There are several potential future directions for research on spirooxazolidinone. One area of interest is the development of spirooxazolidinone derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research involves the use of spirooxazolidinone as a scaffold for the development of new drugs targeting other diseases, such as cancer and inflammation. Finally, there is also interest in exploring the potential of spirooxazolidinone as a tool for studying the ribosome and protein synthesis in bacteria.
Conclusion:
In conclusion, spirooxazolidinone is a promising compound with a range of potential applications in drug discovery and development. Its broad-spectrum antibacterial activity, combined with its unique binding mode, make it a promising candidate for the development of new antibiotics. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

Spirooxazolidinone can be synthesized through a variety of methods, including the reaction of an isocyanate with a lactam or the reaction of an isocyanate with an amino acid. One of the most common methods for synthesizing spirooxazolidinone is the reaction of an isocyanate with a lactam in the presence of a Lewis acid catalyst. This method has been shown to produce high yields of spirooxazolidinone with good stereochemical control.

Scientific Research Applications

Spirooxazolidinone has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the most promising areas of research involves the use of spirooxazolidinone as a scaffold for the development of new antibiotics. Spirooxazolidinone has been shown to have potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

CAS RN

178419-46-0

Product Name

Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(5R)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one

InChI

InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)/t9-/m1/s1

InChI Key

TYAGAVRSOFABFO-SECBINFHSA-N

Isomeric SMILES

C1CN2CCC1[C@]3(C2)CNC(=O)O3

SMILES

C1CN2CCC1C3(C2)CNC(=O)O3

Canonical SMILES

C1CN2CCC1C3(C2)CNC(=O)O3

synonyms

Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)- (9CI)

Origin of Product

United States

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